7-chloro-2H,3H-[1,3]oxazolo[4,5-d]pyrimidin-2-one is a heterocyclic compound characterized by a fused oxazole and pyrimidine ring system. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmaceutical applications. The compound's structural formula is represented as , with a molecular weight of 171.54 g/mol. Its unique structure contributes to its diverse chemical reactivity and biological properties, making it a subject of interest in various scientific fields .
The synthesis of 7-chloro-2H,3H-[1,3]oxazolo[4,5-d]pyrimidin-2-one typically involves cyclization reactions of suitable precursors. A common synthetic route includes the reaction of a chlorinated pyrimidine derivative with an oxazole precursor in the presence of a base such as triethylamine. This reaction is generally conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures to promote cyclization.
In industrial settings, optimization of these synthetic routes can enhance yield and purity. Techniques such as continuous flow reactors may be employed to maintain consistent conditions, while purification methods like recrystallization or chromatography are used to isolate the final product .
The molecular structure of 7-chloro-2H,3H-[1,3]oxazolo[4,5-d]pyrimidin-2-one can be described using various notations:
The compound features a fused ring system that contributes to its stability and reactivity. The presence of the chlorine atom at the 7-position enhances its electrophilic character, making it susceptible to nucleophilic substitution reactions .
7-chloro-2H,3H-[1,3]oxazolo[4,5-d]pyrimidin-2-one can participate in various chemical reactions:
The mechanism by which 7-chloro-2H,3H-[1,3]oxazolo[4,5-d]pyrimidin-2-one exhibits biological activity often involves its interaction with specific biological targets. For instance, compounds with similar structures have shown potential as inhibitors for various enzymes involved in disease processes. The presence of the oxazole and pyrimidine rings may facilitate binding to target proteins or enzymes due to their ability to mimic natural substrates or inhibitors.
Research has indicated that derivatives of this compound may possess anticancer properties and act as inhibitors for specific cellular pathways .
Property | Value |
---|---|
Molecular Formula | C5H2ClN3O2 |
Molecular Weight | 171.54 g/mol |
Purity | ≥95% |
Melting Point | Not specified |
The compound is characterized by its stability under standard laboratory conditions but may react under specific conditions due to the presence of reactive functional groups. Its solubility in organic solvents like dimethylformamide suggests moderate polarity .
7-chloro-2H,3H-[1,3]oxazolo[4,5-d]pyrimidin-2-one has several scientific applications:
This compound represents a valuable scaffold for further research into novel therapeutic agents with diverse biological activities.
Oxazolo-pyrimidines represent a class of bicyclic heterocycles where oxazole (a five-membered ring containing oxygen and nitrogen) is fused with pyrimidine (a six-membered diazine). This fusion creates a planar, electron-deficient scaffold that mimics purine bases in nucleic acids, enabling interactions with biological targets such as enzymes and receptors. The oxazole ring contributes enhanced metabolic stability and improved membrane permeability due to its moderate lipophilicity, while the pyrimidine moiety offers hydrogen-bonding capabilities critical for molecular recognition. The fusion angle and electron distribution across the shared bond significantly influence the compound’s dipole moment, solubility, and stacking properties. For example, in oxazolo[4,5-d]pyrimidines, the fusion at the 4,5-bond of oxazole and 4,5-bond of pyrimidine creates a conjugated system that facilitates π-π interactions in protein binding pockets, making it a privileged structure in kinase inhibitor design [4] [10].
Oxazolo[4,5-d]pyrimidine derivatives emerged as medicinal scaffolds in the 1990s, initially explored as purine mimetics for antiviral and anticancer applications. Early work focused on simple 2,7-disubstituted analogs, revealing that electronegative substituents at position 7 (e.g., chloro or amino groups) enhanced cytotoxic activity. The 2000s saw strategic advances in regioselective synthesis, enabling C5-aryl or C2-alkyl variations to optimize target affinity. By the 2010s, derivatives like 5-phenyl-7-piperazin-1-yl-2-p-tolyl[1,3]oxazolo[4,5-d]pyrimidine demonstrated nanomolar growth inhibition (GI₅₀ = 0.2–2.0 µM) across the NCI-60 cancer cell line panel, validating the scaffold’s therapeutic potential [2]. Recent studies (2020s) leverage computational docking to rationalize their VEGFR-2 inhibitory activity, positioning oxazolo[4,5-d]pyrimidines as alternatives to quinazoline-based kinase inhibitors [4].
7-Chloro-2H,3H-[1,3]oxazolo[4,5-d]pyrimidin-2-one (C₅H₂ClN₃O₂, MW 171.55 g/mol) exhibits three critical pharmacophoric elements:
Table 1: Structural and Physicochemical Properties of 7-Chloro-2H,3H-[1,3]Oxazolo[4,5-d]Pyrimidin-2-One
Property | Value/Descriptor |
---|---|
Molecular Formula | C₅H₂ClN₃O₂ |
SMILES | C1=NC2=C(C(=N1)Cl)OC(=O)N2 |
InChI Key | NAPVNGBFVAMJRG-UHFFFAOYSA-N |
Hydrogen Bond Donors | 1 (N3-H) |
Hydrogen Bond Acceptors | 4 (N1, O2, O5, N6) |
Predicted CCS (Ų) [M+H]⁺ | 126.1 |
Topological Polar Surface Area | 75.5 Ų |
The compound’s moderate polarity (TPSA = 75.5 Ų) supports cellular uptake, while the chloro group’s σₚ value (~0.23) balances electron withdrawal without excessive deactivation of the ring toward electrophiles [1] [6].
General Procedure [2]:
- Step 1: 1,3-Oxazol-5(4H)-one (40 mmol), amidine hydrochloride (40 mmol), and TEA (41 mmol) in THF, stirred 72 h at RT.
- Step 2: Precipitate refluxed in pyridine (10 h), isolated, and recrystallized from DMF.
- Chlorination: Product treated with POCl₃/DMF at 80°C to install C7-Cl.
Table 2: Comparison of Synthetic Methods for Oxazolo[4,5-d]Pyrimidinones
Method | Yield Range | Key Advantages | Limitations |
---|---|---|---|
Cyclocondensation in THF/pyridine [2] | 80–84% | High regioselectivity, no metal catalysts | Long reaction time (72 h) |
One-pot heterocyclization [7] | 60–88% | Transition-metal-free, scalable | Requires fluorinated alkynoates |
Imidoester cyclization [4] | 45–65% | Amenable to C7-amination | Low yield due to intermediate instability |
Palladium-catalyzed diversification [7]: Bromo-oxazolo[4,5-d]pyrimidine + arylboronic acid → Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O → 5-Aryl derivatives (45–72% yield).
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1